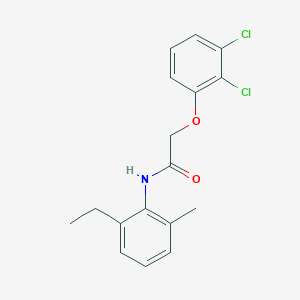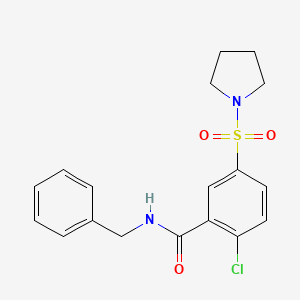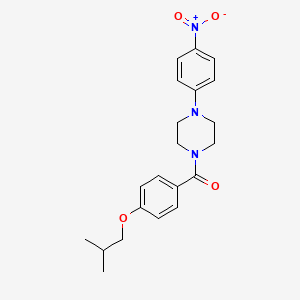![molecular formula C21H13FN4O B4406526 N-[3-(1H-benzimidazol-2-yl)phenyl]-4-cyano-2-fluorobenzamide](/img/structure/B4406526.png)
N-[3-(1H-benzimidazol-2-yl)phenyl]-4-cyano-2-fluorobenzamide
Übersicht
Beschreibung
N-[3-(1H-benzimidazol-2-yl)phenyl]-4-cyano-2-fluorobenzamide, commonly known as CFI-400945, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of CFI-400945 involves the inhibition of CHK1, which is a key regulator of the DNA damage response pathway. CHK1 is activated in response to DNA damage and helps to prevent the replication of damaged DNA. Inhibition of CHK1 by CFI-400945 leads to the accumulation of DNA damage, which ultimately results in cell death. This mechanism of action has been shown to be effective in inhibiting the growth of cancer cells and has potential therapeutic applications in other diseases.
Biochemical and Physiological Effects:
CFI-400945 has been shown to have several biochemical and physiological effects, including the inhibition of cell growth and induction of apoptosis in cancer cells. This compound has also been shown to inhibit the production of pro-inflammatory cytokines in autoimmune disorders, which can help to reduce inflammation and tissue damage. In infectious diseases, CFI-400945 has been shown to inhibit the replication of certain viruses, which can help to prevent the spread of the disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using CFI-400945 in lab experiments is its specificity for CHK1, which makes it a valuable tool for studying the DNA damage response pathway. This compound has also been shown to be effective in inhibiting the growth of cancer cells, making it a useful tool for cancer research. However, one of the limitations of using CFI-400945 is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research and development of CFI-400945. One area of focus is the optimization of the synthesis method to produce higher yields of the compound with greater purity. Another area of focus is the development of new formulations of CFI-400945 that can improve its bioavailability and reduce its toxicity. Additionally, there is ongoing research into the potential therapeutic applications of CFI-400945 in other diseases, including autoimmune disorders and infectious diseases. Overall, CFI-400945 has significant potential for use in scientific research and has the potential to lead to the development of new therapies for various diseases.
Wissenschaftliche Forschungsanwendungen
CFI-400945 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and infectious diseases. In cancer research, CFI-400945 has been shown to inhibit the growth of cancer cells by targeting the checkpoint kinase 1 (CHK1) pathway, which is involved in DNA damage response. This compound has also been studied for its potential use in combination with other chemotherapeutic agents to enhance their efficacy.
In autoimmune disorders, CFI-400945 has been shown to inhibit the production of pro-inflammatory cytokines, which play a key role in the pathogenesis of these diseases. This compound has also been studied for its potential use in infectious diseases, where it has been shown to inhibit the replication of certain viruses, including the Zika virus.
Eigenschaften
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-4-cyano-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13FN4O/c22-17-10-13(12-23)8-9-16(17)21(27)24-15-5-3-4-14(11-15)20-25-18-6-1-2-7-19(18)26-20/h1-11H,(H,24,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUJWLDIJGPCRQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)NC(=O)C4=C(C=C(C=C4)C#N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-{4-[2-(2,6-dimethyl-4-morpholinyl)ethoxy]phenyl}ethanone hydrochloride](/img/structure/B4406450.png)




![4-[2-(4-butoxyphenoxy)ethyl]morpholine hydrochloride](/img/structure/B4406484.png)
![2-[4-(3-methyl-1-piperidinyl)butoxy]benzaldehyde hydrochloride](/img/structure/B4406486.png)
![N-{2-[(2,2,2-trifluoroacetyl)amino]phenyl}-2-furamide](/img/structure/B4406487.png)

![1-methyl-4-[2-(4-propoxyphenoxy)ethyl]piperazine hydrochloride](/img/structure/B4406504.png)
![1-{4-[3-(dimethylamino)propoxy]phenyl}-1-propanone hydrochloride](/img/structure/B4406509.png)
amine hydrochloride](/img/structure/B4406514.png)
![1-methyl-4-[2-(3-propoxyphenoxy)ethyl]piperazine hydrochloride](/img/structure/B4406518.png)